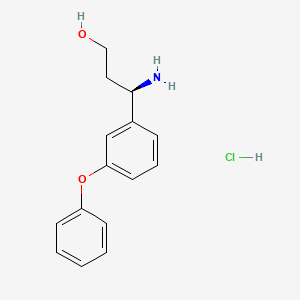
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a phenoxyphenyl group, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenoxy group can be reduced to form phenols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-phenylpropanenitrile: Shares a similar backbone but lacks the phenoxy group.
3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Similar in structure but with different functional groups.
Uniqueness
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is unique due to the presence of both the amino and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18ClNO2 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13;/h1-8,11,15,17H,9-10,16H2;1H/t15-;/m1./s1 |
InChI Key |
AVESJXFZJUNXKF-XFULWGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CCO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















